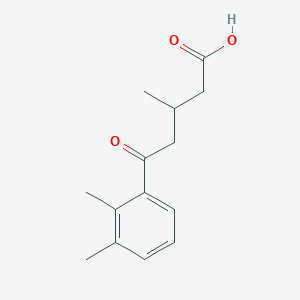

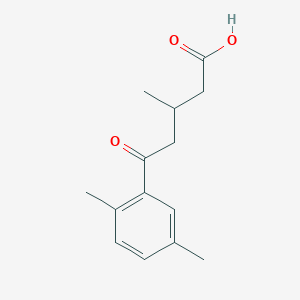

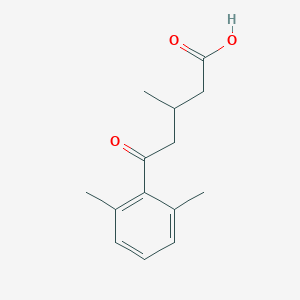

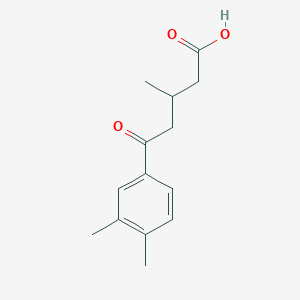

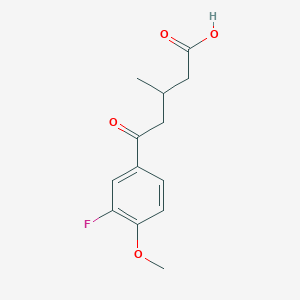

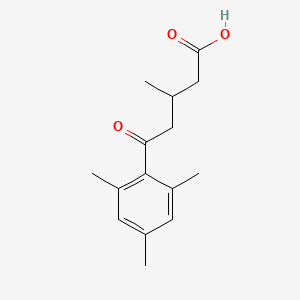

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides similar products to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

There are no specific synthesis methods available for Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been synthesized using various methods23. For instance, the enantioselective synthesis of chiral alcohols has been achieved using engineered ketoreductases3.Molecular Structure Analysis

The molecular structure of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is not readily available. However, related compounds such as Ethyl (3,4-difluorophenyl)(difluoro)acetate have been analyzed4.Chemical Reactions Analysis

There is no specific information on the chemical reactions involving Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been involved in various chemical reactions35.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not readily available. However, related compounds such as (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate have been analyzed8.Aplicaciones Científicas De Investigación

Polymorphism Characterization

- Spectroscopic and Diffractometric Study : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, characterized using techniques like spectroscopy and X-ray diffraction. These studies help in understanding the physical and chemical properties of the compound, critical for pharmaceutical development (Vogt et al., 2013).

Enantioselective Reduction Studies

- Bakers' Yeast Reduction : Research into the reduction of similar compounds, like alkyl 6-chloro-3-oxohexanoates using bakers' yeast, has been conducted. This type of study is significant for understanding enantioselective synthesis, which is crucial in creating pharmaceuticals with specific biological activities (Gopalan & Jacobs, 1990).

Stereoselective Synthesis

- Synthesis of Statin Precursors : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is relevant in the stereoselective synthesis of statin precursors. Research here contributes to developing methods for synthesizing statins, a class of drugs important for managing cholesterol levels (Tararov et al., 2006).

Synthesis of Vitamin Precursors

- Synthesis of Biotin (Vitamin H) : Studies have been conducted on the chlorination and synthesis of similar compounds, contributing to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

Pharmaceutical Intermediate Synthesis

- Synthesis of Cyclohexenone Derivatives : Research into the synthesis of cyclohexenone derivatives from similar compounds has implications for pharmaceutical development. These derivatives can have various biological activities and are useful in creating a range of pharmaceutical products (Mayekar et al., 2010).

Safety And Hazards

The safety and hazards associated with Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not known. However, safety data sheets for related compounds provide information on potential hazards, handling, storage, and disposal considerations9.

Direcciones Futuras

The future directions for research on Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not clear due to the limited information available. However, the use of biocatalysis in the synthesis of active pharmaceutical ingredients is a promising area of research10.

Propiedades

IUPAC Name |

ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZONBJUCRIVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645581 |

Source

|

| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

CAS RN |

898752-26-6 |

Source

|

| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)